1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one

Lipophilicity XlogP Physicochemical property

1-[(4-Methylphenyl)methyl]-4-phenylpyrrolidin-2-one (CAS 2640822-61-1) is a synthetic pyrrolidin-2-one featuring a 4-phenyl substitution at C4 and a 4-methylbenzyl group at N1, yielding a molecular formula of C18H19NO and a molecular weight of 265.3 g/mol. This scaffold is structurally related to several pharmacologically relevant classes, including SV2A ligands, bromodomain inhibitors, and CNS-active racetam derivatives.

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
CAS No. 2640822-61-1
Cat. No. B6468916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one
CAS2640822-61-1
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CC(CC2=O)C3=CC=CC=C3
InChIInChI=1S/C18H19NO/c1-14-7-9-15(10-8-14)12-19-13-17(11-18(19)20)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3
InChIKeyVKKKMTWMPUDLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Methylphenyl)methyl]-4-phenylpyrrolidin-2-one (CAS 2640822-61-1): Structural Identity and Physicochemical Profile


1-[(4-Methylphenyl)methyl]-4-phenylpyrrolidin-2-one (CAS 2640822-61-1) is a synthetic pyrrolidin-2-one featuring a 4-phenyl substitution at C4 and a 4-methylbenzyl group at N1, yielding a molecular formula of C18H19NO and a molecular weight of 265.3 g/mol . This scaffold is structurally related to several pharmacologically relevant classes, including SV2A ligands, bromodomain inhibitors, and CNS-active racetam derivatives [1]. The compound is supplied by multiple vendors as a research chemical, typically at purities ≥95%.

Why Generic Substitution Fails for 1-[(4-Methylphenyl)methyl]-4-phenylpyrrolidin-2-one


Direct substitution of 1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one with its closest analogs (e.g., 1-benzyl-4-phenylpyrrolidin-2-one or 1-methyl-4-phenylpyrrolidin-2-one) is not straightforward, as even minor N-substituent modifications drastically alter lipophilicity, molecular shape, and target engagement. The para-methyl group on the benzyl ring increases logP by approximately 0.5 units relative to the unsubstituted benzyl analog , while the larger N-substituent may influence binding pose and metabolic stability [1]. Quantitative evidence demonstrating these differences is summarized below. Note: publicly available biological activity data for this specific compound remain limited; the following evidence relies on structural comparisons, computational predictions, and class-level inferences.

1-[(4-Methylphenyl)methyl]-4-phenylpyrrolidin-2-one: Quantitative Differentiation Evidence vs. Close Analogs


Increased Lipophilicity vs. 1-Benzyl-4-phenylpyrrolidin-2-one

The target compound incorporates a 4-methylbenzyl substituent at N1, introducing an additional methyl group compared to 1-benzyl-4-phenylpyrrolidin-2-one. This modification is predicted to increase lipophilicity by approximately +0.5 logP units based on the measured XlogP of the benzyl analog (2.7) and the typical contribution of a para-methyl group. The N-methyl analog (1-methyl-4-phenylpyrrolidin-2-one) has a substantially lower XlogP of 1.2 , underscoring the nonlinear impact of N-substituent size and aromaticity on lipophilicity within this series.

Lipophilicity XlogP Physicochemical property

Conserved Topological Polar Surface Area Across N-Substituted 4-Phenylpyrrolidin-2-ones

The topological polar surface area (TPSA) of the target compound is expected to be identical to that of its close analogs (20.3 Ų) , as TPSA is determined solely by polar atoms (one nitrogen, one oxygen) and is unaffected by the para-methyl group. This constancy indicates that N-substituent variations in this series modulate lipophilicity without altering hydrogen-bonding capacity, allowing independent optimization of logP while maintaining consistent polarity.

TPSA Hydrogen bonding Physicochemical property

Potential Metabolic Stabilization via para-Methyl Substitution

The para-methyl group on the N-benzyl ring may reduce the rate of CYP450-mediated benzylic oxidation relative to the unsubstituted benzyl analog. While direct metabolic stability data for the target compound are not available in the public domain, the general principle that para-substitution slows oxidative metabolism at the benzyl position is well-established in medicinal chemistry [1]. This property could translate to a longer in vitro half-life in hepatocyte or microsomal assays compared to 1-benzyl-4-phenylpyrrolidin-2-one.

Metabolic stability CYP450 Oxidative metabolism

Structural Novelty and SAR Expansion Potential vs. Established Racetam Scaffolds

Unlike the well-explored 4-phenylpyrrolidin-2-one parent scaffold (CAS 1198-97-6, MW 161.20, mp 96 °C) and its N-methyl derivative (a fragment hit in bromodomain inhibitor discovery) [1], the N-(4-methylbenzyl) substitution pattern introduces a unique vector for further functionalization. This substitution is distinct from the N-carbamoylmethyl found in phenylpiracetam and the N-propyl found in brivaracetam/seletracetam intermediates, offering medicinal chemists a novel starting point for SAR exploration in CNS and epigenetic target space.

Structure-activity relationship Chemical space Scaffold novelty

Note on Limited Publicly Available Bioactivity Data

Despite the compound's commercial availability from multiple vendors, no quantitative bioactivity data (IC50, Ki, EC50, or in vivo efficacy) for this specific compound have been identified in peer-reviewed literature or public databases (PubChem, ChEMBL, BindingDB) as of May 2026. This contrasts with the 1-benzyl analog, for which a nicotinic acetylcholine receptor agonist EC50 of 7.0 µM has been reported [1]. The absence of public bioactivity data positions this compound as a tool for novel target deconvolution and proprietary SAR generation.

Data availability Biological activity Research chemical

Optimal Application Scenarios for 1-[(4-Methylphenyl)methyl]-4-phenylpyrrolidin-2-one


CNS Drug Discovery: Fragment Growing and Lead Optimization

The compound's elevated lipophilicity (predicted XlogP ~3.2) relative to the N-methyl fragment (XlogP 1.2) suggests enhanced passive blood-brain barrier permeability, making it a suitable starting point for CNS-targeted fragment growing campaigns. Medicinal chemistry teams can leverage the N-(4-methylbenzyl) group as a vector for further substitution while maintaining a constant TPSA (20.3 Ų) within CNS drug-like space (TPSA < 70 Ų). This scenario is particularly relevant for programs targeting neurological receptors, synaptic vesicle proteins, or CNS-penetrant bromodomain inhibitors.

Epigenetic Probe Development: BET Bromodomain Inhibitor Scaffold Diversification

The 4-phenylpyrrolidin-2-one core has been validated as an acetyl-lysine mimetic in BET bromodomain inhibitor design, with the N-methyl analog showing progressive affinity improvement through sequential aryl substitution [1]. The N-(4-methylbenzyl) variant offers a distinct trajectory for extending into unexplored regions of the bromodomain binding pocket, potentially achieving selectivity profiles unattainable with the N-methyl series. This scenario supports academic and industrial groups pursuing novel epigenetic chemical probes.

Metabolic Stability SAR: Benzylic Oxidation Probe Set

The para-methyl group on the N-benzyl substituent provides a built-in probe for assessing the impact of benzylic substitution on oxidative metabolism [2]. Researchers can compare the in vitro metabolic stability of this compound with its unsubstituted benzyl analog in liver microsome or hepatocyte assays to quantify the stabilizing effect of para-methylation. This scenario is valuable for DMPK scientists building predictive models of benzylic metabolism in pyrrolidinone-containing scaffolds.

Analytical Chemistry: Reference Standard for Chiral Method Development

The compound's 4-phenylpyrrolidin-2-one core contains a chiral center at C4, creating enantiomeric forms that require chiral chromatography for resolution. Given the commercial availability of the enantiopure (S)-4-phenylpyrrolidin-2-one parent scaffold (mp 96 °C, purity >98.0% GC) , the N-(4-methylbenzyl) derivative can serve as a racemic reference standard for HPLC method development and enantiomeric excess determination in synthetic chemistry workflows.

Quote Request

Request a Quote for 1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.